Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate
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Overview
Description
Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate is a compound belonging to the imidazo[1,2-A]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of 2-aminopyridine with 4-chlorobenzaldehyde, followed by cyclization and esterification to form the final product .
Industrial Production Methods
Industrial production methods often utilize efficient one-pot synthesis techniques to streamline the process and reduce costs . These methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions are common, often using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using iodine or other oxidizing agents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide in dichloromethane.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or receptors involved in disease pathways . For example, it may inhibit kinases or other proteins essential for the survival of pathogens .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: Known for its wide range of applications in medicinal chemistry.
Imidazo[1,2-A]pyrimidine: Similar in structure but with different biological activities.
Indole Derivatives: Share some structural similarities but differ in their chemical reactivity and applications.
Uniqueness
Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties . This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H11ClN2O2 |
---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-15(19)12-3-2-8-18-9-13(17-14(12)18)10-4-6-11(16)7-5-10/h2-9H,1H3 |
InChI Key |
ZFNDDDQOPCDHNF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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